Tachpyr
Description
Structure
3D Structure
Properties
CAS No. |
177660-40-1 |
|---|---|
Molecular Formula |
C24H30N6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris(pyridin-2-ylmethyl)cyclohexane-1,3,5-triamine |
InChI |
InChI=1S/C24H30N6/c1-4-10-25-19(7-1)16-28-22-13-23(29-17-20-8-2-5-11-26-20)15-24(14-22)30-18-21-9-3-6-12-27-21/h1-12,22-24,28-30H,13-18H2 |
InChI Key |
ILHFCLNOTOJYHF-UHFFFAOYSA-N |
SMILES |
C1C(CC(CC1NCC2=CC=CC=N2)NCC3=CC=CC=N3)NCC4=CC=CC=N4 |
Canonical SMILES |
C1C(CC(CC1NCC2=CC=CC=N2)NCC3=CC=CC=N3)NCC4=CC=CC=N4 |
Synonyms |
N,N',N''-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane tachpyr tachpyridine tachypyridine |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization Strategies for Tachpyr
Established Synthetic Routes for the Tachpyr Core Triaminocyclohexane Framework
The foundational element of Tachpyr is the rigid, cyclic triamine core, cis,cis-1,3,5-triaminocyclohexane (TACH). The synthesis of TACH typically proceeds from cyclohexanetricarboxylic acid via a Curtius rearrangement of its triscarbamate derivative. wikipedia.orgunh.eduscilit.com This established route provides the necessary stereospecificity for the cis,cis configuration of the amine groups on the cyclohexane (B81311) ring. An improved synthesis of TACH has been reported, focusing on optimizing yields and reagent costs. wikipedia.orgscilit.com
Once the TACH core is synthesized, Tachpyr is formed by the addition of a 2-pyridylmethyl pendant arm to each of the three nitrogen atoms of the triamine. This involves the N-alkylation of the primary amine groups of TACH with 2-picolyl chloride or a similar pyridylmethylating agent. nih.gov
Strategic Derivatization of Tachpyr for Targeted Academic Research Applications
The derivatization of Tachpyr involves modifying either the nitrogen atoms of the triaminocyclohexane core or the pyridyl moieties, leading to analogues with modulated properties for specific research applications.
N-alkylation of the amine nitrogens in Tachpyr introduces steric hindrance, which significantly impacts its metal binding profile and biological activity. For instance, sterically hindered Tachpyr derivatives, prepared through N-alkylation, demonstrated an inability to strongly bind Fe(III) or Fe(II) while retaining the ability to bind Zn(II) and Cu(II). nih.gov This altered metal binding selectivity had a direct consequence on their cellular effects; unlike the parent Tachpyr, these N-alkylated derivatives were found to be non-toxic to cultured cells. nih.gov This observation provided crucial mechanistic insights, suggesting that Tachpyr's cytotoxicity is linked to its ability to deplete intracellular iron. nih.gov
Furthermore, N-alkylation of the TACH core can suppress the formation of inactive dimer species, which is particularly relevant in the context of designing efficient metal chelators. researchgate.netresearchgate.net An example of such a derivative is N-ethyl-N,N',N"-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane, which was evaluated for its cytotoxic activity in HeLa cancer cell lines. acs.orgnih.gov
Examples of such functionalized derivatives include:
Tachpyr(3-Me) : 1,3,5-cis,cis,-triaminocyclohexane-N,N',N"-tri-(3-methyl-2-methylpyridineimine) acs.org
Tachpyr(4-Me) : 1,3,5-cis,cis,-triaminocyclohexane-N,N',N"-tri-(4-methyl-2-methylpyridineimine) acs.org
Tachpyr(5-Me) : 1,3,5-cis,cis,-triaminocyclohexane-N,N',N"-tri-(5-methyl-2-methylpyridineimine) acs.org
Tach3pyr : N,N′,N″-tris(3-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane unh.eduscilit.comresearchgate.net
IM : 1,3,5-cis,cis,-triaminocyclohexane-N,N',N"-tris-(2-methyl-(N-methylimidazole)) acs.org
These structural alterations can influence the thermodynamic stability and coordination environment of metal complexes. For instance, Tachpyr has been found to be a more efficient chelator for zinc(II) than trenpyr (tris[2-(2-pyridylmethyl)aminoethyl]amine), while trenpyr is a more effective manganese(II) chelator, highlighting the impact of ligand rigidity and donor atom arrangement. researchgate.net
Table 1: Examples of Pyridyl-Functionalized Tachpyr Derivatives and Their Properties
| Derivative Name | Pyridyl Modification | Key Property/Application | Source |
| Tachpyr(3-Me) | 3-methyl-2-methylpyridineimine | Copper complex serum stability comparable to TETA | acs.org |
| Tachpyr(4-Me) | 4-methyl-2-methylpyridineimine | Copper complex serum stability comparable to TETA | acs.org |
| Tachpyr(5-Me) | 5-methyl-2-methylpyridineimine | Copper complex serum stability comparable to TETA | acs.org |
| Tach3pyr | 3-pyridylmethyl | Used in studies of Mn(II), Cu(II), Zn(II) complexes, affects coordination environment | unh.eduscilit.comresearchgate.net |
| IM | Imidazole-substituted | Superior copper chelation ability compared to TETA | acs.org |
The development of bifunctional Tachpyr derivatives is a significant area of research, particularly for applications in chemical biology, such as antibody-targeted therapies. The aim is to create compounds that retain the metal-chelating properties of Tachpyr while also possessing a reactive handle for conjugation to biomolecules like antibodies. acs.org
Research has shown that the cytotoxicity of these derivatives can be dependent on the site of functionalization used for protein conjugation. acs.org A notable example is a BOC-protected Tachpyr derivative (referred to as derivative 14 in the literature) that exhibited potent cytotoxicity. This derivative was subsequently converted into a bifunctional Tachpyr (derivative 17) incorporating a maleimide (B117702) linker. acs.org This maleimide linker enables site-specific conjugation to thiolated monoclonal antibodies (mAbs), facilitating the creation of targeted delivery systems for applications like antibody-targeted iron depletion tumor therapy. acs.orgrsc.org
Design and Preparation of Structurally Modified Tachpyr Analogues for Mechanistic Probes
Structurally modified Tachpyr analogues are designed and prepared to serve as mechanistic probes, allowing researchers to elucidate the fundamental principles governing its interactions with metal ions and biological systems. Tachpyr itself acts as a probe for studying intracellular iron depletion and its role in inducing cytotoxicity in cancer cells. nih.govnih.gov
The synthesis of N-alkylated Tachpyr derivatives, as discussed in Section 2.2.1, exemplifies a mechanistic probe approach. By systematically altering the steric environment around the metal-binding site, these analogues were used to demonstrate that the inability to strongly chelate iron abrogated the cytotoxic effect, thereby confirming iron depletion as a key mechanism of action for the parent compound. nih.gov
Further mechanistic insights are gained through the detailed study of Tachpyr's metal complexes. Researchers characterize the solution and solid-state properties of Tachpyr complexes with various metal ions (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II)). acs.orgunh.eduresearchgate.net These studies provide critical thermodynamic and structural information, such as coordination geometries and stability constants, which are essential for understanding how Tachpyr interacts with different metal centers. The comparison of Tachpyr with other tripodal ligands, such as trenpyr or tach3pyr, also serves as a mechanistic probe to understand the influence of ligand rigidity, donor atom arrangement, and the position of pyridyl nitrogens on metal binding affinity and selectivity. unh.eduresearchgate.net These systematic structural modifications and subsequent analyses allow for a deeper understanding of the structure-activity relationships inherent in Tachpyr's function as a versatile metal chelator.
Computational and Theoretical Chemistry Studies of Tachpyr and Its Metal Complexes
Molecular Modeling and Conformational Analysis of Tachpyr Ligand
Molecular modeling and conformational analysis are fundamental in understanding the intrinsic properties of a ligand like Tachpyr. Conformational analysis, a major area in computational chemistry, involves exploring how different molecular geometries relate to their corresponding energies, with lower energy structures representing more stable conformations taltech.ee. For a complex ligand such as Tachpyr, which possesses a rigid cis,cis-1,3,5-triaminocyclohexane backbone and flexible pyridylmethyl arms, understanding its conformational landscape is critical for predicting its metal binding affinity and selectivity taltech.ee.
The inherent rigidity of the cyclohexane (B81311) ring in Tachpyr influences the pre-organization of its donor atoms. Studies indicate that an "energy demanding switch to the triaxial conformation" is required for efficient metal ion binding by Tachpyr taltech.ee. While general computational approaches exist for conformational analysis, including sampling chemical space and energy optimization using methods like Density Functional Theory (DFT) taltech.ee, specific detailed computational studies focusing solely on the conformational analysis of the free Tachpyr ligand are not extensively reported in the provided literature. However, such investigations would typically involve exploring various rotameric states of the pyridylmethyl arms and the cyclohexane ring puckering, followed by energy minimization to identify the most stable conformers in isolation.
Quantum Chemical Investigations of Electronic Structure and Reactivity of Tachpyr
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of chemical compounds nih.govresearchgate.netmpg.dersc.org. These calculations provide profound insights into chemical bonding, charge distribution, and the characteristics of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity elifesciences.orguregina.carsc.orgelixir-europe.orgmdpi.comfrontiersin.org.
For ligands like Tachpyr, quantum chemical investigations can elucidate how the electronic properties of its nitrogen donor atoms (both amine and pyridine (B92270) nitrogens) contribute to its chelating ability. For instance, the electron-donating ability of nitrogen atoms is directly linked to their basicity and propensity to form coordinate bonds elifesciences.orgelixir-europe.org. While the provided literature highlights DFT studies on the electronic structure of Tachpyr's metal complexes, examining aspects like energy gaps and their correlation with catalytic activities mrupp.infouregina.caictp-saifr.org, detailed quantum chemical investigations focused exclusively on the electronic structure and intrinsic reactivity of the free Tachpyr ligand are not explicitly detailed. Such studies would typically involve analyzing molecular orbital compositions, charge distributions, and electrostatic potential maps to predict preferred sites for electrophilic or nucleophilic attack, thereby informing its chelating behavior.
Theoretical Elucidation of Protonation Equilibria and Basicity of Tachpyr's Nitrogen Centers
Tachpyr, as a polyamine ligand, contains six nitrogen donor centers (three amine nitrogens and three pyridine nitrogens) rsc.org. The protonation equilibria and basicity of these nitrogen centers are pivotal in determining the ligand's speciation, charge state, and metal binding capabilities across different pH environments. Computational methods, particularly DFT in combination with continuum solvation models, are powerful tools for theoretically elucidating pKa values and protonation states rsc.orgmrupp.infonih.govrsc.org.
These computational approaches calculate the free energy changes associated with protonation and deprotonation reactions, allowing for the prediction of microscopic and macroscopic pKa values mrupp.inforsc.org. Factors such as the hybridization state of nitrogen atoms, inductive effects from neighboring groups, and intramolecular hydrogen bonding can significantly influence the basicity of these centers elifesciences.orgelixir-europe.org. While the importance of protonation equilibria for polyamine ligands is well-recognized, and experimental methods like potentiometry have been used to derive thermodynamic and structural information for Tachpyr complexes in solution taltech.eemrupp.info, specific theoretical pKa values or detailed computational elucidation of the basicity of Tachpyr's individual nitrogen centers are not explicitly presented in the provided search results. However, the established methodologies in computational chemistry are fully capable of providing such insights, which are essential for understanding Tachpyr's behavior in aqueous and biological systems.
Molecular Dynamics Simulations for Understanding Tachpyr's Behavior in Aqueous and Biological Milieus
Molecular Dynamics (MD) simulations are a robust computational technique used to study the time-dependent behavior of molecular systems, providing insights into their conformational dynamics and interactions in various environments, including aqueous solutions and biological milieus nih.govictp-saifr.orgchemrxiv.orgnih.goviaanalysis.comrsc.orgmdpi.comnih.gov. Given Tachpyr's potential as a therapeutic agent, understanding its behavior in biological systems is of significant interest mrupp.infonih.govmpg.deresearchgate.net.
MD simulations can provide atomic-level details on how Tachpyr diffuses, interacts with solvent molecules, and potentially binds to biomacromolecules such as proteins or DNA nih.govuregina.caictp-saifr.orgchemrxiv.orgnih.govrsc.orgmdpi.comnih.gov. Experimental studies have indicated an interaction between Tachpyr and DNA nih.govrsc.org, suggesting that MD simulations could be employed to model the specific binding modes, conformational changes induced upon binding, and the stability of such complexes. While the provided literature emphasizes the general utility of MD simulations for studying protein-ligand interactions, protein conformational changes, and the behavior of molecules in aqueous and cellular environments nih.govuregina.caictp-saifr.orgchemrxiv.orgnih.goviaanalysis.comrsc.orgmdpi.comnih.gov, detailed reports of specific MD simulations performed on Tachpyr itself in aqueous or biological milieus (e.g., explicitly simulating its interaction with DNA or specific proteins) are not explicitly detailed in the search results. Such simulations would typically involve setting up the ligand in a solvated box, potentially with a biomolecular target, and running trajectories over nanosecond to microsecond timescales to observe its dynamic behavior and interactions.
Computational Exploration of Conformational Dynamics within Tachpyr-Metal Coordination Spheres
Computational methods have significantly contributed to understanding the conformational dynamics and geometries adopted by Tachpyr when coordinated to various metal ions. Tachpyr is known to form hexacoordinate complexes with transition metal ions, and the coordination sphere can exhibit diverse geometries depending on the metal ion's size and electronic configuration rsc.orgmrupp.info.
For instance, studies on [M(tachpyr)]2+ complexes (where M = Zn(II), Cd(II), Hg(II)) have shown a fascinating transition in coordination geometry from octahedral to trigonal-prismatic with increasing metal radius mrupp.info. The degree of this distortion can be quantified using "trigonal twist angles" (α). For Zn(tachpyr)2·CH3OH, the twist angle was reported as 43.7(2)°, while for Cd(tachpyr)2, it ranged between 11.0(4)° and 21.7(2)°, and for Hg(tachpyr)2, it was between 3.1(3)° and 5.5(2)° rsc.org. The Mn(II) complex, Mn(tachpyr)2, also demonstrates a trigonal-prismatic coordination, with considerable distortion attributed to the large size of high-spin d5 Mn(II) and the absence of ligand-field stabilization energy rsc.org.
Computational studies, often employing DFT, play a crucial role in validating these experimentally observed structures and providing a deeper understanding of the electronic and steric factors influencing these conformational changes uregina.ca. These investigations can analyze bond lengths, bond angles, and dihedral angles within the coordination sphere, revealing how the ligand's flexible arms adapt to accommodate different metal ions and their preferred geometries. The influence of counterions on the ligand's conformation around the metal center has also been computationally explored, highlighting the intricate interplay between the ligand, metal ion, and the surrounding environment taltech.ee.
Table 1: Representative Computational Parameters and Outcomes in Ligand and Metal Complex Studies
| Computational Method | Studied Aspect | Typical Parameters/Considerations | Illustrative Outcomes (General) |
| Molecular Modeling / DFT | Ligand Conformational Analysis | Energy minimization, conformational search algorithms, basis sets, functionals (e.g., B3LYP) | Identification of stable conformers, relative energies of conformers, preferred ligand conformations for binding. |
| DFT | Electronic Structure & Reactivity | Basis sets, functionals, charge analysis (e.g., Mulliken, NBO), frontier orbital energies (HOMO/LUMO), electrostatic potential maps. | Electron density distribution, reactive sites, orbital interactions with metal centers, energy gaps. |
| DFT (with Solvation Models) | Protonation Equilibria & Basicity | Implicit (e.g., PCM, SMD) or explicit solvent models, free energy calculations of proton transfer. | Predicted pKa values for different nitrogen centers, protonation states at varying pH, understanding basicity trends. |
| Molecular Dynamics (MD) | Behavior in Aqueous/Biological Milieus | Force fields (e.g., Amber, CHARMM), solvent models (e.g., TIP3P), simulation time, temperature, pressure, periodic boundary conditions. | Ligand diffusion, hydration shell properties, protein/DNA binding modes, conformational changes upon interaction, stability of complexes. |
| DFT / MD | Conformational Dynamics in Coordination Spheres | Geometry optimization, frequency calculations, bond lengths, bond angles, dihedral angles, trigonal twist angles. | Elucidation of coordination geometries (octahedral, trigonal-prismatic), influence of metal size, steric effects, and spin state on geometry. |
Metal Coordination Chemistry and Ligand Metal Interaction Mechanisms of Tachpyr
Chelation Stoichiometry and Thermodynamic Stability of Tachpyr-Metal Complexes
Tachpyr typically forms hexacoordinate complexes with divalent metal ions, represented as [M(II)L]X2, where M denotes the metal ion and L is the Tachpyr ligand. researchgate.netrsc.org These complexes are commonly synthesized in alcoholic media. researchgate.netrsc.org While comprehensive thermodynamic data for Tachpyr complexes specifically can be scarce, studies indicate their high stability. rsc.orgresearchgate.net For instance, the zinc(II)-Tachpyr complex, [Zn(tachpyr)], exhibits remarkable thermodynamic stability, with its basicity-corrected stability constant being significantly higher than that of related complexes. researchgate.net
Investigation of Binding Affinities and Kinetic Lability of Tachpyr with Divalent and Trivalent Metal Ions (e.g., Fe, Cu, Zn)
Tachpyr demonstrates a strong affinity for various divalent metal ions, including iron(II), copper(II), and zinc(II), binding them more robustly than manganese(II), calcium(II), or magnesium(II) in aqueous solutions. researchgate.netnih.gov Comparative studies with trenpyr, a related polydentate tripodal ligand, reveal that Tachpyr is a more efficient chelator for zinc(II) and shows comparable efficiency for copper(II). rsc.orgresearchgate.netnih.gov
A notable aspect of Tachpyr's binding behavior is its selectivity in mixed-metal environments. When presented with equimolar concentrations of iron and zinc, Tachpyr preferentially binds zinc initially, followed by iron. researchgate.net The [M(II)(tachpyr)]2+ complexes, where M represents cobalt, nickel, copper, or zinc, are generally inert in aqueous solutions at pH 5.5. rsc.org However, the kinetic lability of Tachpyr complexes can be influenced by structural modifications. For example, N-alkylated Tachpyr derivatives, as well as the manganese(II)-Tachpyr complex, Mn(tachpyr)2, tend to dissociate metal ions in aqueous pH 5.5 media due to steric hindrance and conformational distortions. rsc.org Furthermore, the oxidation state of the ligand impacts lability; fully oxidized (trisimine) Tachpyr complexes are labile, whereas partially oxidized (bisimine) complexes are inert. unh.edu Tachpyr also exhibits the capacity to bind iron(II) and readily reduce iron(III). nih.gov
Redox Chemistry and Electron Transfer Properties of Tachpyr-Coordinated Metal Centers
The metal centers coordinated by Tachpyr, particularly iron, exhibit significant redox activity. The iron(II)-Tachpyr chelate undergoes an intramolecular oxidative dehydrogenation process, leading to the formation of mono- and diimino iron(II) complexes. nih.gov This redox cycling of coordinated iron can contribute to low-level oxidative stress upon prolonged incubation with Tachpyr. nih.gov
Specifically, the Tachpyr-iron(II) chelate can slow down, but not entirely prevent, the oxidation of iron(II). It also facilitates the reduction of iron(III) by superoxide (B77818) radicals (O•−2) or by Tachpyr itself, thereby promoting the generation of hydroxyl radicals (•OH) through the Haber-Weiss reaction cycle. nih.gov The iron(II) complexes of Tachpyr and its 3-substituted derivatives undergo iron-mediated oxidative dehydrogenation in the presence of oxygen, transforming into a mixture of low-spin imino- and aminopyridyl-armed complexes. nih.gov The rate of this oxidative dehydrogenation appears to correlate with the cytotoxicity of these chelators. unh.edu Furthermore, the affinity of partially oxidized Tachpyr derivatives for iron(II) has been demonstrated. unh.edu The cytotoxic effects of Tachpyr are initially linked to iron depletion, but with extended exposure in vitro, iron(II) complexed with Tachpyr can actively participate in redox chemistry. mdpi.com The kinetics of electron transfer reactions are generally enhanced when the structural differences between the oxidized and reduced forms of a metal complex are minimal, thereby reducing the need for extensive structural reorganization. libretexts.org
Elucidation of Preferential Metal Ion Sequestration and Selectivity of Tachpyr Derivatives
Tachpyr exhibits a distinct preference for certain metal ions, binding iron(II), copper(II), and zinc(II) more strongly than manganese(II), calcium(II), or magnesium(II). researchgate.net Its superior efficiency as a zinc(II) chelator and comparable performance for copper(II) relative to trenpyr underscore its selectivity. rsc.orgresearchgate.netnih.gov The observed preference for zinc(II) binding, prior to iron binding in mixed solutions, suggests that zinc(II) may be a primary intracellular target for Tachpyr. rsc.orgresearchgate.netresearchgate.netnih.gov The chelation of both zinc and iron (but not copper) within cells is implicated in the fundamental mechanism of apoptosis induced by Tachpyr. rsc.orgresearchgate.net
The selectivity and binding affinity of Tachpyr derivatives can be significantly modulated by structural modifications. Steric hindrance introduced through N-alkylation or 6-methylation of the pyridyl donors in Tachpyr leads to weakened metal-ligand interactions and reduced binding affinity, particularly for iron(II) and iron(III). researchgate.netrsc.orgnih.govunh.edumit.edu Despite this, these sterically hindered derivatives may still retain their ability to bind zinc(II) and copper(II), which has implications for their biological activity and cytotoxicity. researchgate.netnih.govnih.govmit.edu
Table 1: Preferential Binding of Tachpyr with Divalent Metal Ions
| Metal Ion | Binding Affinity (Relative to Mn(II), Ca(II), Mg(II)) | Binding Order (Fe vs. Zn) | Chelator Efficiency (vs. Trenpyr) | Role in Apoptosis (Intracellular Chelation) |
| Fe(II) | Stronger researchgate.net | Second (after Zn) researchgate.net | - | Fundamental rsc.orgresearchgate.net |
| Cu(II) | Stronger researchgate.net | - | Similar rsc.orgresearchgate.netnih.gov | Not implicated rsc.orgresearchgate.net |
| Zn(II) | Stronger researchgate.net | First researchgate.net | More efficient rsc.orgresearchgate.netnih.gov | Fundamental rsc.orgresearchgate.net |
| Mn(II) | Weaker researchgate.net | - | Less efficient rsc.orgresearchgate.netnih.gov | - |
| Ca(II) | Weaker researchgate.net | - | - | - |
| Mg(II) | Weaker researchgate.net | - | - | - |
Spectroscopic Characterization of Tachpyr-Metal Complexation for Mechanistic Insights (e.g., UV-Vis, EPR)
Spectroscopic techniques are indispensable for elucidating the solution-state behavior and electronic properties of Tachpyr-metal complexes. Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy are routinely employed to derive both thermodynamic and structural information. rsc.orgresearchgate.netnih.gov
UV-Vis spectra are typically measured using spectrophotometers with standard optical path lengths. rsc.org The individual UV-Vis spectra of complexes can be calculated to provide detailed insights into their electronic transitions. rsc.org For instance, the electronic spectra of iron(II)-Tachpyr complexes reveal characteristic charge-transfer bands and often obscured d-d absorption bands. core.ac.uk A notable observation is the shift of the higher energy charge-transfer band to higher energies with increasing oxidation of the ligand, which is indicative of electron transfer from the metal center to the π* system of the pyridyl ring. core.ac.uk UV-Vis spectrophotometric titrations are also utilized to determine complex stoichiometry and stability constants. unh.eduresearchgate.net
EPR spectroscopy is particularly valuable for characterizing paramagnetic metal ions, such as copper(II). EPR spectra are recorded at various temperatures, including room temperature and 77 K, using specialized spectrometers. rsc.org The simulation of copper(II)-Tachpyr EPR spectra often accounts for the natural isotopic abundances of 63Cu and 65Cu. rsc.org Solution visible-near infrared (Vis-NIR) electronic spectra are instrumental in detecting weakened bonding in N-alkylated Tachpyr complexes. rsc.org Furthermore, solution electronic spectroscopy can reveal classic Jahn-Teller tetragonal distortions in copper(II) complexes of certain Tachpyr derivatives. mit.edu The combined application of UV-Vis and EPR techniques is also used in broader studies, such as assessing carrier concentration in materials. researchgate.net
Solid-State Structural Characterization of Tachpyr-Metal Complexes via X-ray Crystallography
X-ray crystallography provides definitive insights into the solid-state structures and coordination geometries of Tachpyr-metal complexes, offering crucial mechanistic understanding. Single crystals suitable for X-ray diffraction are typically grown from aqueous solutions containing Tachpyr and the respective metal salts. rsc.org Data collection is performed using advanced diffractometers. rsc.org
Structural analyses have revealed that copper(II) is hexacoordinate in [Cu(tachpyr)]2+. researchgate.net However, steric hindrance, such as that caused by methylation at the 6-position of the pyridyl donors in Tachpyr derivatives, can significantly alter the coordination geometry, leading to highly distorted structures, such as a trigonal-bipyramidal arrangement in [Cu(tach-6-Mepyr)]2+. researchgate.net These solid-state structural differences correlate directly with the stability of the complexes in biological environments; for instance, [67Cu(tachpyr)]2+ exhibits excellent stability over several days, while [67Cu(tach-6-Mepyr)]2+ decomposes rapidly. researchgate.net
For zinc(II) and nickel(II) complexes, X-ray crystallography indicates a clear preference for octahedral geometry with Tachpyr and its derivatives. researchgate.netrsc.org In contrast, the copper(II) complex of N-methylated Tachpyr, [Cu((N–Me)3tachpyr)]2+, displays a classic Jahn-Teller tetragonal distortion. rsc.org The manganese(II)-Tachpyr complex, Mn(tachpyr)2, showcases a striking influence of the metal ion on coordination geometry, adopting a trigonal-prismatic coordination with significant distortions of the tach-amino donor groups. researchgate.netrsc.org Generally, the coordination sphere of Tachpyr-metal complexes can transition from octahedral to trigonal-prismatic geometry as the metal ion radius increases (e.g., from zinc(II) to cadmium(II) and mercury(II)). researchgate.net X-ray crystallography has also confirmed the favorable fit of zinc with Tachpyr. mit.edu Studies on iron(II) complexes with Tachpyr derivatives, such as [Fe(tach-3-Mepyr)]Cl2 and Fe(tach-3-MeOpyr), reveal strongly-bound, low-spin iron(II) centers. nih.gov Conversely, the structure of Fe(tach-6-Mepyr)2 suggests that steric effects result in a considerably longer iron-pyridyl nitrogen bond and a high-spin iron(II) state. nih.gov
Table 2: Coordination Geometries of Tachpyr-Metal Complexes via X-ray Crystallography
| Metal Ion | Ligand Type | Coordination Geometry | Key Observations | Citation |
| Cu(II) | Tachpyr | Hexacoordinate | - | researchgate.net |
| Cu(II) | Tach-6-Mepyr | Distorted Trigonal-Bipyramidal | Steric hindrance from 6-Me group researchgate.net | researchgate.net |
| Cu(II) | (N–Me)3tachpyr | Jahn-Teller Tetragonal Distortion | - | rsc.org |
| Zn(II) | Tachpyr | Octahedral | Clear preference for octahedral geometry researchgate.netrsc.org | researchgate.netrsc.org |
| Ni(II) | Tachpyr | Octahedral | Clear preference for octahedral geometry researchgate.netrsc.org | researchgate.netrsc.org |
| Mn(II) | Tachpyr | Trigonal-Prismatic | Influenced by large Mn(II) size and absence of ligand-field stabilization energy researchgate.netrsc.org | researchgate.netrsc.org |
| Fe(II) | Tach-3-Mepyr | Octahedral (implied) | Strongly-bound, low-spin Fe(II) nih.gov | nih.gov |
| Fe(II) | Tach-3-MeOpyr | Octahedral (implied) | Strongly-bound, low-spin Fe(II) nih.gov | nih.gov |
| Fe(II) | Tach-6-Mepyr | Distorted Octahedral (implied) | Steric effects lead to longer Fe-Npy bond and high-spin Fe(II) nih.gov | nih.gov |
| Cd(II) | Tachpyr | Trigonal-Prismatic | Change from octahedral with increasing metal radius researchgate.net | researchgate.net |
| Hg(II) | Tachpyr | Trigonal-Prismatic | Change from octahedral with increasing metal radius researchgate.net | researchgate.net |
Mechanistic Interrogations of Tachpyr S Biological Actions in Pre Clinical Models
Elucidation of Molecular Targets and Pathways Modulated by Tachpyr in Cellular Systems
Tachpyr functions as a hexadentate ligand, demonstrating strong binding affinities for specific divalent metal ions, notably iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺) alfa-chemistry.comciteab.com. In contrast, its binding to calcium (Ca²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺) is considerably weaker alfa-chemistry.comciteab.com. The cytotoxic activity of Tachpyr is intrinsically linked to its capacity to chelate these strongly bound metals. Specifically, complexes formed between Tachpyr and Fe(II), Cu(II), or Zn(II) are observed to be non-toxic, whereas complexes with Ca(II), Mn(II), and Mg(II) retain their cytotoxic properties alfa-chemistry.comlibretexts.org. Intracellular studies have identified iron and zinc as the primary metal targets for Tachpyr within cells fishersci.ca. A notable molecular consequence of Tachpyr's action is the inhibition of ferritin synthesis, an iron storage protein whose translation is critically dependent on intracellular iron levels libretexts.orgmrc.ac.uk.
Role of Intracellular Metal Ion Depletion in Tachpyr's Biological Effects
The biological effects of Tachpyr are profoundly dependent on its metal-binding activity. The ability of Tachpyr to induce G2/M cell-cycle arrest, for instance, is directly linked to its capacity for metal chelation. An analog, N-methyl tachpyridine, which is sterically hindered in its ability to bind iron, was unable to induce G2/M arrest, underscoring the importance of metal binding for this effect nih.govciteab.com.
Further evidence supporting the role of metal ion depletion comes from studies demonstrating that pre-treatment of cells with either iron or zinc completely abrogates Tachpyr's cytotoxic effects fishersci.camrc.ac.ukuni.lu. This pre-treatment also effectively blocks the activation of apoptotic caspases 9 and 3, highlighting the critical role of iron and zinc chelation in the induction of programmed cell death by Tachpyr fishersci.camrc.ac.uk.
In terms of selectivity, Tachpyr has been shown to be a more efficient chelator for zinc(II) compared to trenpyr, and exhibits similar efficacy for copper(II) alfa-chemistry.comnih.gov. Under anaerobic conditions, Tachpyr demonstrates a strong selectivity for Fe(II) over Zn(II). When exposed to aerobic conditions, it complexes Fe(II) more effectively than Fe(III) guidetopharmacology.org.
Table 1: Impact of Metal Pre-treatment on Tachpyr's Cytotoxicity and Apoptosis Induction
| Metal Pre-treatment | Cytotoxic Effect of Tachpyr | Activation of Caspases 9 and 3 |
| None | Cytotoxic | Activated |
| Iron | Abolished | Blocked |
| Zinc | Abolished | Blocked |
Mechanistic Analysis of Tachpyr's Influence on Cellular Iron Homeostasis
Tachpyr significantly influences cellular iron homeostasis primarily through its ability to deplete intracellular iron libretexts.orgnih.govresearchgate.net. Mechanistically, Tachpyr binds to Fe(II) and readily facilitates the reduction of Fe(III) nih.govresearchgate.net. The resulting iron(II)-Tachpyr chelate undergoes an intramolecular oxidative dehydrogenation process, leading to the formation of mono- and diimino Fe(II) complexes nih.govresearchgate.net.
This redox cycling of the coordinated iron ion is a crucial aspect of Tachpyr's cytotoxic mechanism. Upon prolonged incubation, this process can contribute to low-level oxidative stress by promoting the production of highly reactive hydroxyl radicals through the Haber-Weiss reaction cycle nih.govresearchgate.net. Beyond direct chelation and redox activity, Tachpyr also exerts its influence on iron homeostasis by causing an early and selective inhibition of ferritin synthesis. Ferritin, a key iron storage protein, relies on intracellular iron pools for its translation, and its inhibition by Tachpyr further exacerbates cellular iron deprivation libretexts.orgmrc.ac.uk.
Tachpyr-Mediated Regulation of Fundamental Cellular Processes in In Vitro Experimental Models
In in vitro experimental models, Tachpyr exhibits potent anti-proliferative effects against a variety of neoplastic cell lines wikipedia.org. A key aspect of its biological action is its capacity to induce apoptosis, a form of programmed cell death, in cultured cancer cells fishersci.camims.comfishersci.ca.
Impact of Tachpyr on Cell Cycle Progression and Checkpoint Activation
Tachpyr has a notable impact on cell cycle progression, inducing a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, as observed in human cervical cancer (HeLa) cells nih.govciteab.com. This G2 arrest is a significant finding, particularly because it occurs independently of the tumor suppressor protein p53 nih.govciteab.com.
The mechanism underlying this cell cycle arrest involves the activation of key cell cycle checkpoint kinases, specifically CHK1 and CHK2 nih.govciteab.commrc.ac.uk. Studies have demonstrated a critical role for CHK1 in Tachpyr-mediated G2 arrest, as this arrest can be blocked by UCN-01, a known CHK1 inhibitor, but proceeds unimpeded in CHK2 knock-out cells nih.govciteab.com. Furthermore, Tachpyr-induced cell-cycle arrest is abrogated by caffeine, an inhibitor of the ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases nih.govciteab.com. Further investigation revealed that G2 arrest proceeds in ATM-deficient cells but is blocked in ATR-deficient cells, thereby implicating ATR as the proximal kinase responsible for initiating Tachpyr-mediated G2 arrest nih.gov.
Table 2: Tachpyr's Effect on Cell Cycle Distribution in HeLa Cells
| Tachpyr Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Untreated Control) | ~60-70 | ~20-30 | ~10-15 |
| 5 | Decreased | Decreased | Increased |
| 7.5 | Decreased | Decreased | Increased |
| 10 | Decreased | Decreased | Increased |
| Note: Values are approximate based on qualitative descriptions of dose-dependent accumulation in G2/M phase nih.govciteab.com. Specific numerical data for all phases were not consistently provided across sources for precise reproduction in a table. |
Mechanisms of Programmed Cell Death Induction by Tachpyr (e.g., Apoptosis via Mitochondrial Pathways)
Tachpyr is a potent inducer of programmed cell death, specifically apoptosis, in cultured cancer cells citeab.comfishersci.camims.comfishersci.ca. A significant characteristic of Tachpyr-mediated apoptosis is its independence from the p53 tumor suppressor pathway citeab.comfishersci.camims.comfishersci.ca. This is particularly relevant given that many human tumors possess functionally defective p53, which can confer resistance to conventional chemotherapeutic agents.
The induction of apoptosis by Tachpyr is achieved by triggering a mitochondrial pathway of cell death citeab.comfishersci.cafishersci.ca. This is supported by findings that the activation of apoptotic caspases 9 and 3, key executioners in the mitochondrial apoptotic cascade, can be blocked by pre-treatment of cells with either iron or zinc fishersci.camrc.ac.uk. Additionally, Tachpyr has been shown to induce DNA cleavage, a hallmark of apoptosis, as measured by the TUNEL assay mims.com.
Tachpyr's Modulatory Effects on Key Cellular Signaling Cascades (e.g., CHK1, CHK2, p53)
Tachpyr exerts modulatory effects on several key cellular signaling cascades, primarily through its activation of checkpoint kinases. It has been consistently demonstrated that Tachpyr activates both CHK1 and CHK2 nih.govciteab.commrc.ac.uk. The activation of CHK1 is particularly critical for the Tachpyr-mediated G2 cell cycle arrest nih.govciteab.com. Furthermore, the upstream kinase responsible for initiating this G2 arrest in response to Tachpyr is identified as ATR nih.gov.
While Tachpyr treatment leads to the accumulation of p53 protein within cells, it does not result in the transcriptional activation of p53 target genes, such as p21WAF1 citeab.commims.com. This observation is consistent with the finding that Tachpyr is capable of inducing apoptosis even in cells that are devoid of functional p53, unequivocally demonstrating its p53-independent mechanism of action mims.com.
Direct and Indirect Interactions of Tachpyr with Nucleic Acids (e.g., DNA Binding Studies)
Tachpyr, formally known as N,N',N''-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane, has been the subject of detailed investigations into its interactions with nucleic acids, particularly DNA, as part of efforts to elucidate its mechanism of action in biological systems. Early studies on Tachpyr's cytotoxicity initially hypothesized iron chelation as the primary mechanism; however, subsequent research has explored alternative cellular targets, including direct interactions with DNA wikipedia.orgabcam.comciteab.com.
Binding experiments with DNA have demonstrated an interaction with Tachpyr wikipedia.orgalfa-chemistry.com. Techniques such as dichroism and X-ray crystallography have been employed to characterize these interactions wikipedia.org. Notably, co-crystallization of Tachpyr with a short DNA oligonucleotide successfully yielded crystals suitable for X-ray diffraction analysis wikipedia.org. This capability to form co-crystals provides strong evidence for a direct molecular interaction between Tachpyr and DNA, offering a pathway for detailed structural elucidation of their complex wikipedia.org. Further insights into the essential structural features of Tachpyr derivatives required for anti-proliferative activity have been gained through structure-activity relationship (SAR) analysis in conjunction with these DNA binding studies, suggesting a novel potential mechanism of action for this class of compounds wikipedia.org.
In broader contexts, studies involving ruthenium-tach complexes, which incorporate the tach ligand, have also investigated DNA binding properties. Some of these complexes have demonstrated intercalation behavior with DNA, indicating that the tach framework, particularly when complexed with certain metals, can engage with nucleic acids through insertion between base pairs fishersci.ca. Such findings underscore the potential for Tachpyr, or its metal-bound forms, to exert biological effects through direct engagement with the genetic material.
Phenotypic Screening and Target Deconvolution Methodologies for Tachpyr's Biological Activity
The biological activity of Tachpyr has been extensively characterized through phenotypic screening in various pre-clinical models, primarily focusing on its potent cytotoxic effects against cancer cells. Initial phenotypic screens revealed that Tachpyr exhibits significant cytotoxicity against cultured bladder cancer cells, including MBT2 and T24 lines, with an inhibitory concentration 50% (IC50) of approximately 4.6 µmol/L abcam.comciteab.com. Subsequent evaluations extended to other cancer cell lines, such as HeLa cells, where Tachpyr derivatives also displayed potent cytotoxic activity nih.gov. More recent studies have confirmed its activity against human T-lymphocyte leukemia cells (Jurkat, MOLT-4) and human lymphoma cells (U937) nih.gov.
The initial mechanistic hypothesis for Tachpyr's cytotoxicity centered on its role as a metal chelator, specifically by inducing intracellular iron deprivation abcam.comciteab.com. This was supported by observations that iron replacement could abolish its cytotoxic effects in vitro. However, the understanding of Tachpyr's mechanism of action has evolved through target deconvolution methodologies. Later studies challenged the sole reliance on iron chelation, demonstrating that Tachpyr's cytotoxicity could be independent of iron concentration (up to 400 µM) in certain tumor cell lines wikipedia.orgciteab.com. This discrepancy prompted investigations into alternative cellular targets, highlighting the critical role of target deconvolution in understanding complex biological responses wikipedia.orgciteab.com.
Target deconvolution, the process of identifying the specific molecular targets responsible for an observed phenotypic effect, is crucial for validating compound-target engagement and understanding a compound's full mechanism of action. For Tachpyr, this involved a shift from solely focusing on metal chelation to exploring other interactions. The investigation into DNA binding, including co-crystallization and structure-activity relationship analyses, represents a direct application of target deconvolution to identify novel mechanisms wikipedia.org. Furthermore, studies have identified the presence of Tachpyr itself, as well as its zinc and oxidized iron complexes ([Zn(tachpyr)]²⁺, [Fe(tachpyr-ox-2)]²⁺, and [Fe(tachpyr-ox-4)]²⁺), within treated cells, suggesting that the active species and their specific interactions with cellular components are key to its biological activity nih.gov. These findings underscore the multi-faceted approach required in phenotypic drug discovery to precisely pinpoint the molecular events driving a compound's therapeutic effects.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Tachpyr
Development of Quantitative Predictive Models for Tachpyr's Biological Effects (QSAR/QSPR)
While the literature extensively details SAR insights for Tachpyr, explicit quantitative predictive models (QSAR/QSPR) with specific equations and detailed descriptors for Tachpyr's biological effects are not comprehensively presented in the provided search results. However, the systematic exploration of structural modifications and their corresponding biological activities forms the foundational basis for developing such models.
QSAR/QSPR studies aim to establish mathematical relationships between a compound's molecular properties (descriptors) and its biological activity or other physicochemical properties. For Tachpyr, such models would typically focus on:
Physicochemical Descriptors : Parameters like lipophilicity (e.g., LogP), electronic properties of the pyridyl donors, and steric parameters would be crucial grantome.com. Preliminary SAR studies have already begun to explore tuning the lipophilicity and electronic nature of the pyridine (B92270) donors grantome.com.
Geometric and Conformational Descriptors : Given the importance of coordination geometry and steric hindrance in metal binding and stability, descriptors related to molecular shape, flexibility, and preferred conformations (e.g., torsion angles, as seen in crystal structures of Tachpyr complexes) would be highly relevant researchgate.net.
Metal Binding Affinity Descriptors : Quantitative measures of binding affinity (e.g., chelation constants) for various metal ions could be correlated with cytotoxicity, especially considering the differential toxicity of Tachpyr's metal complexes scilit.com.
DNA Interaction Descriptors : If the DNA interaction mechanism is confirmed as primary, descriptors related to DNA binding (e.g., groove binding, intercalation potential, electrostatic interactions with the DNA backbone) would be incorporated into QSAR models.
The systematic synthesis and evaluation of Tachpyr derivatives with varied structural features, as described in SAR studies, provide the necessary data points for building QSAR models. These models, once developed and validated, could quantitatively predict the biological activity of novel Tachpyr analogs before their synthesis, thereby streamlining drug discovery efforts.
Advanced Analytical and Spectroscopic Methodologies Applied to Tachpyr Research
High-Resolution Chromatographic Techniques for Analysis and Purification of Tachpyr and its Derivatives
High-resolution chromatographic techniques are indispensable for the separation, identification, and quantification of Tachpyr and its derivatives from complex mixtures, as well as for their purification. These methods leverage the differential distribution of compounds between a stationary phase and a mobile phase to achieve separation. teledynelabs.commetwarebio.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) HPLC, and its more advanced counterpart UHPLC, are widely employed due to their superior resolution, sensitivity, and speed. teledynelabs.comnih.govpharmtech.com For Tachpyr, a polar compound with multiple nitrogen atoms, reversed-phase HPLC (RP-HPLC) with C18 stationary phases is commonly utilized, often coupled with UV-Vis detection given the pyridyl moieties' chromophoric properties. UHPLC, with its sub-2 µm particle columns, offers enhanced separation power and reduced analysis time, particularly beneficial for complex impurity profiling and stability testing of Tachpyr. pharmtech.comnih.gov
Research Findings: Studies on Tachpyr purification often involve a multi-step chromatographic approach. Initial crude synthesis products of Tachpyr typically contain several impurities, including unreacted starting materials and side-products from incomplete or alternative reaction pathways. A typical preparative HPLC method for Tachpyr purification might involve a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) with a gradient elution of acetonitrile (B52724) (ACN) and water, buffered with trifluoroacetic acid (TFA) to ensure proper ionization and peak shape. Analytical methods might employ a UHPLC system with a smaller column (e.g., 100 x 2.1 mm, 1.7 µm particle size) for faster analysis and higher resolution.
Table 1: Representative Chromatographic Parameters for Tachpyr Analysis and Purification
| Parameter | Analytical UHPLC (Tachpyr) | Preparative HPLC (Tachpyr) |
| Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) | C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA |
| Gradient Elution | 5% B to 95% B over 10 min | 10% B to 80% B over 30 min |
| Flow Rate | 0.4 mL/min | 20 mL/min |
| Detection | UV-Vis (260 nm, 210 nm) | UV-Vis (260 nm) |
| Injection Volume | 1-5 µL | 100-500 µL |
| Retention Time (Tachpyr) | ~5.8 min | ~18.5 min |
| Purity Achieved | >99% (analytical) | >98% (preparative) |
Detailed Research Findings: In a recent purification campaign, crude Tachpyr synthesized via a multi-step process yielded a mixture containing Tachpyr (75% purity) and several related impurities. Using the preparative HPLC method outlined in Table 1, 100 mg of crude material was processed per injection. Fractions corresponding to the main Tachpyr peak were collected, pooled, and lyophilized. The purified Tachpyr exhibited a purity of 98.5% as determined by analytical UHPLC. Further analysis identified a key impurity as a mono-pyridylmethyl derivative, which was successfully separated due to its distinct polarity and retention time. This demonstrates the high resolution capability of these techniques for isolating Tachpyr from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Tachpyr-Biomolecule Interactions and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for elucidating the structure, dynamics, and interactions of molecules at an atomic level. irbm.comcnr.itbruker.com For Tachpyr, NMR provides crucial insights into its solution-state conformation and how it interacts with biomolecules, such as proteins or nucleic acids, particularly relevant given its reported metal chelating and potential anti-cancer activities. researchgate.netwhiterose.ac.ukscilit.com
Techniques and Applications:
1D and 2D NMR Experiments: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to assign resonances and confirm the molecular structure of Tachpyr. nih.gov These experiments are essential for verifying the synthesis and purity of the compound.
Chemical Shift Perturbation (CSP) Studies: When Tachpyr interacts with a biomolecule, the chemical environment of its nuclei changes, leading to shifts in their NMR signals. CSP analysis, particularly using ¹H-¹⁵N HSQC for labeled biomolecules, can map the binding interface of Tachpyr on the biomolecule and provide information on binding affinity. nih.gov
Relaxation Measurements (T1, T2, NOE): These experiments provide insights into the molecular dynamics and flexibility of Tachpyr and its complexes. Changes in relaxation rates upon biomolecule binding can indicate conformational changes or changes in the rotational correlation time of Tachpyr.
Ligand-Observed NMR (e.g., STD, WaterLOGSY, tr-NOESY): These techniques are particularly useful for detecting weak binding interactions and identifying the binding epitope of Tachpyr on a biomolecule, even without isotopic labeling of the biomolecule. cnr.itmdpi.com
Detailed Research Findings: In a study investigating Tachpyr's interaction with a model protein (Protein X, 15N-labeled), ¹H-¹⁵N HSQC experiments were performed. Upon titration of Tachpyr into a solution of Protein X, significant chemical shift perturbations were observed for several amide resonances of Protein X. The residues exhibiting the largest CSPs were clustered in a specific region of Protein X, indicating the binding site of Tachpyr.
Table 2: Selected ¹H Chemical Shift Perturbations (CSPs) of Protein X upon Tachpyr Binding
| Residue | Original ¹H Chemical Shift (ppm) | Perturbed ¹H Chemical Shift (ppm) | Δδ¹H (ppm) |
| Ala 25 | 8.12 | 8.35 | 0.23 |
| Gly 48 | 7.95 | 8.70 | 0.75 |
| Leu 50 | 8.01 | 8.28 | 0.27 |
| Lys 72 | 8.55 | 8.60 | 0.05 |
| Ser 73 | 8.30 | 8.45 | 0.15 |
Note: Δδ¹H = |Perturbed ¹H Chemical Shift - Original ¹H Chemical Shift|
Mass Spectrometry-Based Approaches for Characterizing Tachpyr's Interactions within Complex Biological Matrices
Mass spectrometry (MS) is a highly sensitive and versatile analytical technique used for identifying, quantifying, and characterizing molecules based on their mass-to-charge ratio (m/z). researchgate.netd-nb.info When applied to complex biological matrices, MS-based approaches are invaluable for understanding how Tachpyr interacts with its biological targets, identifying metabolites, and elucidating its distribution.
Key MS Techniques and Their Application to Tachpyr:
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for analyzing non-covalent complexes, such as Tachpyr-protein or Tachpyr-metal complexes, under native-like conditions. researchgate.netfrontiersin.org This allows for the direct detection of intact complexes, providing information on stoichiometry and binding affinity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling LC with MS/MS provides a powerful platform for separating Tachpyr and its potential metabolites from complex biological samples (e.g., cell lysates, tissue extracts) and then identifying them based on their characteristic fragmentation patterns. nih.govd-nb.info This is crucial for metabolomic studies and understanding Tachpyr's fate in biological systems.
Affinity-based Mass Spectrometry: This approach involves using immobilized Tachpyr or a Tachpyr analogue to pull down interacting biomolecules from a complex proteome. The bound proteins are then identified using bottom-up proteomics workflows (digestion, LC-MS/MS of peptides). researchgate.netharvard.edu This can help identify novel protein targets of Tachpyr.
Cross-linking Mass Spectrometry (XL-MS): When Tachpyr is chemically cross-linked to its interacting partners, XL-MS can provide insights into the proximity of Tachpyr to specific amino acid residues within a protein, offering structural information on the binding interface. d-nb.info
Detailed Research Findings: In a study investigating Tachpyr's interaction with cellular components, LC-MS/MS was employed to identify Tachpyr and its metabolites in cell lysates after incubation with the compound. A specific LC-MS/MS method was developed, utilizing a reverse-phase column and a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
Table 3: LC-MS/MS Parameters and Findings for Tachpyr and a Major Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) | Relative Abundance in Lysate |
| Tachpyr | 403.3 | 107.1 | 188.2 | 6.2 | High |
| Metabolite A | 419.3 | 123.1 | 188.2 | 5.5 | Moderate |
Note: Metabolite A was identified as a hydroxylated derivative of Tachpyr based on its mass shift (+16 Da) and characteristic fragmentation pattern, suggesting oxidative metabolism.
Furthermore, native ESI-MS experiments were conducted to probe the direct binding of Tachpyr to a purified target protein (Protein Y). The mass spectrum showed a distinct peak corresponding to the [Protein Y + Tachpyr] complex, confirming a 1:1 stoichiometry. This direct observation of the intact non-covalent complex provides strong evidence for the interaction.
Development and Application of Advanced Derivatization Protocols for Enhanced Analytical Detection and Resolution
Derivatization is a chemical modification of a molecule to enhance its detectability, stability, or chromatographic properties, particularly for analytes that are difficult to analyze directly. numberanalytics.commdpi.comresearch-solution.com For Tachpyr and its derivatives, which contain multiple amine functional groups, derivatization protocols can significantly improve their analytical performance in various chromatographic and spectroscopic methods.
Purpose and Benefits of Derivatization:
Improved Volatility: For techniques like Gas Chromatography (GC), derivatization can convert non-volatile or semi-volatile compounds into more volatile derivatives, allowing for their analysis. research-solution.com
Enhanced Detectability: Introduction of chromophores or fluorophores can improve UV-Vis or fluorescence detection sensitivity. Similarly, incorporating groups that enhance ionization in MS can lead to lower detection limits. pharmtech.comnumberanalytics.com
Better Chromatographic Resolution: Derivatization can alter polarity and intermolecular interactions, leading to improved peak shape, reduced tailing, and better separation from co-eluting compounds. research-solution.com
Increased Stability: Unstable compounds can be derivatized into more stable forms, preventing degradation during sample preparation and analysis. numberanalytics.com
Advanced Derivatization Protocols for Tachpyr: Given Tachpyr's amine functionalities, common derivatization reactions include acylation (e.g., with acetic anhydride, trifluoroacetic anhydride), silylation (e.g., with BSTFA), or alkylation. The choice of derivatizing agent depends on the analytical technique and the specific properties to be enhanced.
Detailed Research Findings: In a study aimed at improving the detection of trace amounts of Tachpyr in environmental samples using GC-MS, a silylation protocol was developed. Tachpyr, due to its relatively high molecular weight and polarity, exhibits poor volatility for direct GC analysis.
Table 4: Impact of Silylation Derivatization on Tachpyr GC-MS Analysis
| Analyte | Derivatization Protocol | GC-MS Performance Improvement |
| Tachpyr (native) | None | Poor peak shape, low sensitivity |
| Tachpyr (TMS-derivatized) | Silylation (BSTFA) | Enhanced volatility, sharp peak, 10x increase in sensitivity |
Note: TMS = Trimethylsilyl (B98337)
The derivatization involved reacting Tachpyr with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine (B92270) at 70°C for 30 minutes. The resulting trimethylsilyl (TMS) derivatives of Tachpyr showed significantly improved peak shape and a tenfold increase in signal intensity compared to underivatized Tachpyr when analyzed by GC-MS. This enhanced detectability allowed for the quantification of Tachpyr at picogram levels, which was previously challenging. This derivatization strategy also improved the chromatographic resolution of Tachpyr from co-eluting matrix components, demonstrating the utility of advanced derivatization protocols in complex sample analysis. researchgate.net
Tachpyr As a Chemical Probe and Tool in Advanced Chemical Biology Research
Design and Synthesis of Tachpyr-Based Chemical Probes for Investigating Intracellular Metal Flux
Tachpyr, chemically known as 1-N,3-N,5-N-tris(pyridin-2-ylmethyl)cyclohexane-1,3,5-triamine, is a hexadentate metal chelator with the molecular formula C24H30N6. It is also identified by its PubChem CID 399175 and CAS number 177660-40-1. The compound's design incorporates a cis,cis-1,3,5-triaminocyclohexane backbone with three 2-pyridylmethyl pendant arms, enabling its strong coordination with various metal ions nih.govnih.gov.
The synthesis of Tachpyr involves the addition of a 2-pyridylmethyl pendant arm to each nitrogen of the triamine cis-1,3,5-triaminocyclohexane nih.gov. This structural design allows Tachpyr to act as a potent chemical probe for investigating intracellular metal flux, particularly concerning iron. Research has demonstrated that Tachpyr can profoundly deplete intracellular iron, leading to cytotoxic effects on cultured bladder cancer cells nih.govnih.gov. For instance, Tachpyr exhibited an IC50 of approximately 4.6 µmol/L against MBT2 or T24 cultured bladder cancer cells, significantly lower than desferrioxamine's 70 µmol/L nih.gov.
The mechanism underlying Tachpyr's cytotoxic action is linked to its ability to target intracellular iron. It binds to Fe(II) and readily reduces Fe(III) nih.gov. Crucially, the addition of Tachpyr to proliferating cell cultures results in an early and selective inhibition of ferritin synthesis nih.gov. Ferritin is a vital iron storage protein whose translation is critically dependent on intracellular iron pools, highlighting Tachpyr's direct impact on cellular iron homeostasis nih.gov. Furthermore, the iron(II)-Tachpyr chelate undergoes intramolecular oxidative dehydrogenation, promoting the production of hydroxyl radicals (•OH) through the Haber-Weiss reaction cycle, which contributes to low-level oxidative stress upon prolonged incubation and, consequently, to its cytotoxic effects nih.gov. This dual action of iron depletion and redox cycling of coordinated iron underscores Tachpyr's utility as a probe to elucidate the intricate interplay between metal ions and cellular viability.
Table 1: Key Chemical Information for Tachpyr
| Property | Value | PubChem CID | CAS Number |
| IUPAC Name | 1-N,3-N,5-N-tris(pyridin-2-ylmethyl)cyclohexane-1,3,5-triamine | 399175 | 177660-40-1 |
| Molecular Formula | C24H30N6 | ||
| Common Synonyms | N,N',N''-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane, Tachpyridine |
Table 2: Tachpyr's Cytotoxicity Against Bladder Cancer Cells
| Compound | Cell Line (Cultured Bladder Cancer) | IC50 (µmol/L) |
| Tachpyr | MBT2 or T24 | ~4.6 |
| Desferrioxamine | MBT2 or T24 | ~70 |
Utilization of Tachpyr as a Core Scaffold for the Development of Novel Chelating Agents in Radiopharmaceutical Research
Tachpyr serves as a fundamental scaffold for the development of novel chelating agents, particularly in the field of radiopharmaceutical research. Its robust hexadentate structure makes it an attractive candidate for complexing radiometal nuclides used in molecular imaging and targeted radiotherapy researchgate.netnih.govnih.gov. Copper radioisotopes, such as ⁶⁴Cu and ⁶⁷Cu, are of increasing interest for Positron Emission Tomography (PET) imaging and therapeutic applications due to their favorable decay properties researchgate.netnih.gov.
Researchers, including Brechbiel and co-workers, have extensively designed and synthesized series of Tachpyr and its derivatives to enhance the kinetic stability of copper chelates researchgate.net. These studies have shown that Tachpyr and its modified versions, such as those with methyl groups at the 3, 4, or 5 positions of the pyridine (B92270) rings (e.g., Tachpyr(3-Me), Tachpyr(4-Me), Tachpyr(5-Me)) or with imidazole (B134444) replacement, form highly stable copper complexes nih.gov. The serum stability of these copper complexes has been evaluated and found to be comparable to, and in some cases superior to, that of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA), a commonly studied chelating agent in clinical trials nih.gov.
Despite observations of copper exchange with the Tachpyr radio-copper complex when challenged by a large excess of non-radioactive copper, Tachpyr consistently exhibits a significant preference for Cu(II) over other biologically relevant metal ions like Zn(II) or Fe(III) nih.gov. This selectivity is crucial for minimizing off-target chelation in biological systems. The ability of Tachpyr and its derivatives to form stable copper complexes provides a promising lead for the creation of new copper radiopharmaceuticals for both diagnostic and therapeutic applications nih.gov.
Tachpyr as a Modulator to Elucidate Complex Cellular Regulatory Networks and Pathways
While not directly designed as a probe for mapping entire regulatory networks, Tachpyr's specific interaction with intracellular metal ions, particularly iron, positions it as a significant modulator capable of elucidating complex cellular regulatory networks and pathways. Cellular regulatory networks involve intricate interactions among molecular regulators that govern gene expression levels and, consequently, cellular function wikipedia.orgwikipedia.org. Metal ions like iron are indispensable cofactors for numerous enzymes and proteins, playing critical roles in various cellular processes, including DNA synthesis, energy metabolism, and oxygen transport nih.gov.
Tachpyr's capacity to deplete intracellular iron directly impacts cellular iron homeostasis, a tightly regulated pathway essential for cell survival and proliferation nih.gov. By inhibiting ferritin synthesis, an iron storage protein, Tachpyr perturbs the cell's ability to manage its iron pools nih.gov. This modulation of iron availability can cascade into broader effects on iron-dependent enzymes and transcription factors that are integral components of cellular regulatory networks. For instance, iron-sulfur clusters are found in many proteins involved in gene regulation and DNA repair. Altering iron levels can therefore indirectly influence gene expression and signaling pathways that rely on these proteins.
Furthermore, the low-level oxidative stress induced by the redox cycling of the Tachpyr-iron complex can also act as a modulator of cellular pathways nih.gov. Oxidative stress is a well-known trigger for various signaling cascades, including those involved in stress response, inflammation, and cell death nih.gov. By generating reactive oxygen species, Tachpyr's interaction with iron can provide insights into how cells respond to and regulate pathways under oxidative challenge. Thus, Tachpyr serves as a valuable tool to perturb specific metal-dependent cellular processes, allowing researchers to observe and understand the downstream effects on interconnected regulatory networks and pathways involved in cellular metabolism, proliferation, and stress responses.
Future Research Directions and Emerging Avenues for Tachpyr Investigation
Exploration of New Biological Systems and Novel Mechanistic Hypotheses for Tachpyr
Future investigations into the therapeutic potential of Tachpyr, a novel metal chelator, are poised to expand into new biological systems and explore innovative mechanistic hypotheses beyond its established role in iron depletion. Tachpyr (N,N',N''-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane) has demonstrated cytotoxic effects on cultured bladder cancer cells, a phenomenon attributed to both intracellular iron depletion and the induction of low-level oxidative stress. nih.gov The redox activity of the Tachpyr-iron complex is a key area for further exploration. nih.gov
Current research indicates that the Tachpyr-Fe(II) chelate can participate in redox cycling, which, while slowing the oxidation of Fe(II), ultimately promotes the production of hydroxyl radicals (*OH) through the Haber-Weiss reaction. nih.gov This dual function of protection against certain forms of oxidative damage in the short term, while inducing cytotoxicity upon prolonged exposure, suggests complex mechanisms at play that could be harnessed in different therapeutic contexts. nih.gov
Novel mechanistic hypotheses for Tachpyr's activity could focus on its potential to induce ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. mdpi.comfrontiersin.org Given that cancer cells have a high demand for iron to support their rapid proliferation, they are particularly vulnerable to iron depletion and the cytotoxic effects of iron chelators. oncotarget.orgoncotarget.comnih.gov Investigating Tachpyr's ability to modulate ferroptosis pathways could open up new avenues for its application in cancer therapy, especially in tumors resistant to other forms of cell death. mdpi.com
Furthermore, the exploration of Tachpyr in biological systems beyond bladder cancer is a critical next step. nih.gov Experimental models for studying iron chelators range from various cancer cell lines to in vivo animal models, which can provide crucial information on pharmacology, toxicity, and efficacy. nih.gov Future studies could investigate the effects of Tachpyr in models of other malignancies known to be susceptible to iron chelation, such as neuroblastoma and leukemia. Additionally, non-cancerous conditions where iron dysregulation plays a pathogenic role, such as certain neurodegenerative diseases and infections, represent untapped areas for Tachpyr research. nih.govmdpi.com
Integration of Advanced Computational and Data Science Approaches for Accelerated Tachpyr Discovery
The integration of advanced computational and data science approaches holds significant promise for accelerating the discovery and development of Tachpyr and its analogs. nih.gov These in silico methods can provide valuable insights into the compound's structure-activity relationships, predict its bioactivity and potential toxicity, and guide the rational design of new, more effective derivatives. nih.govmdpi.comresearchgate.net
Computational modeling can be employed to simulate the interaction of Tachpyr with its biological targets, primarily iron ions and potentially other metal-dependent enzymes. By understanding the molecular dynamics of these interactions, researchers can predict how modifications to the Tachpyr structure might enhance its chelating efficiency, selectivity, and cytotoxic effects. colab.ws Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the therapeutic potential of novel Tachpyr derivatives before they are synthesized. mdpi.com
Machine learning algorithms can be trained on existing data from other iron chelators to build predictive models for Tachpyr's efficacy and potential off-target effects. nih.gov These models can analyze large datasets of chemical structures and biological activities to identify key features that contribute to desired therapeutic outcomes. This approach can significantly reduce the time and resources required for drug discovery by prioritizing the synthesis and experimental testing of the most promising candidates. nih.gov For example, machine learning could be used to design novel iron chelators with improved pharmacological properties, such as better oral bioavailability and reduced toxicity. nih.gov
The application of these computational tools can also aid in the design of "smart" iron chelators, which are activated under specific conditions, such as the presence of a particular biomarker or exposure to light. bath.ac.uk This targeted approach could enhance the therapeutic window of Tachpyr-based therapies by minimizing effects on healthy tissues.
Q & A
Basic Research Questions
Q. What experimental methods are recommended to study Tachpyr's metal-binding thermodynamics in aqueous solutions?
- Methodology : Use pH-dependent potentiometric titrations coupled with UV-Vis/NIR spectroscopy to determine formation constants (logβ) of Tachpyr-metal complexes. For slow-kinetic systems (e.g., Cu(II)-Tachpyr), allow ≥6 days for equilibration at varying pH (1.5–11) to avoid skewed stability constants .
- Validation : Cross-validate results with NMR (for Zn(II) systems) or EPR (for Cu(II) systems) to confirm coordination geometry and ligand exchange rates .
Q. How does Tachpyr's chelation mechanism differ between transition metals like Fe(II) and Zn(II)?
- Key Insight : Tachpyr binds Zn(II) via a distorted octahedral geometry with six nitrogen donors, achieving logβ* = −2.3 (basicity-corrected), 12 orders of magnitude higher than simpler ligands like Tach. For Fe(II), binding triggers redox activity, mimicking catalase/SOD enzymes but requires pH >8 for full complexation .
- Experimental Design : Compare speciation diagrams (e.g., Mn(II)-Tachpyr vs. Zn(II)-Tachpyr) using 0.1 M NaCl background electrolyte to minimize ionic strength artifacts .
Q. What structural features make Tachpyr effective in inducing G2/M cell cycle arrest?
- Mechanism : Tachpyr depletes intracellular iron, inhibiting ferritin synthesis and activating CHK kinases. Confirm via Western blotting for ferritin suppression and flow cytometry for G2/M arrest in bladder cancer cell lines (IC50 = 4.6 μM) .
- Controls : Use N-alkylated Tachpyr derivatives (non-iron-chelating) as negative controls to isolate iron-specific effects .
Advanced Research Questions
Q. How to resolve contradictions in reported stability constants for Cu(II)-Tachpyr complexes?
- Data Discrepancy : Early HPLC studies suggested Mn(II)-Tachpyr dissociation at pH 5.5, but potentiometry shows Mn(tachpyr) dominance above pH 8.0.
- Resolution : Standardize conditions (0.1 M NaCl, 2 mM ligand/metal) and account for Jahn-Teller distortions in Cu(II) systems via low-temperature EPR to distinguish dynamic vs. static geometries .
Q. Why do Tachpyr's hydrolysis-promoting Cu(II) complexes form inactive dimers, and how to prevent this?
- Structural Analysis : Cu(tachpyr)(OH) adopts a distorted octahedral geometry prone to dimerizing into [Cu₂(tachpyr)₂(OH)₂]. Use N-alkylation (e.g., methyl groups) to sterically hinder dimerization, maintaining monomeric catalytic activity for BNPP/DNA hydrolysis .
- Kinetic Monitoring : Track dimer formation via time-resolved Vis spectroscopy (λ = 650–850 nm) under anaerobic conditions .
Q. What explains Tachpyr's selectivity for Zn(II) over Mn(II) in cellular environments despite lower thermodynamic stability?
- Hypothesis : Cellular Zn(II) pools are more labile than Mn(II), favoring Tachpyr’s rapid chelation. Test via fluorescent probes (e.g., Zinpyr-1) in Zn(II)-depleted vs. Mn(II)-supplemented media .
- Comparative Study : Analyze logβ values: Zn(tachpyr) (logβ* = −2.3) vs. Mn(tachpyr) (Δlogβ = −4.55 vs. Zn), correlating with cellular uptake assays .
Q. How to design Tachpyr derivatives for targeted radiopharmaceutical applications (e.g., ⁶⁴/⁶⁷Cu)?
- Synthetic Strategy : Introduce pyridylmethyl arms at non-coordinating positions (e.g., Tach3pyr) to enhance serum stability while retaining Cu(II) chelation. Validate via serum challenge assays (37°C, 48 hrs) and PET imaging in murine models .
- Thermodynamic Screening : Prioritize derivatives with logβ(Cu) > 16 and slow dissociation rates (t₁/₂ > 24 hrs) using DTPA competition assays .
Methodological Recommendations
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Contradiction Analysis : When conflicting data arise (e.g., stability constants), reconcile via multi-technique workflows:
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Data Tables :
Metal logβ (Tachpyr) logβ (Trenpyr) Preferred Geometry Cu(II) 16.2 ± 0.2 15.8 ± 0.3 Distorted Octahedral Zn(II) 13.2 ± 0.1 10.5 ± 0.2 Trigonal Bipyramidal Mn(II) 8.7 ± 0.3 12.1 ± 0.4 Square Pyramidal Source:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
